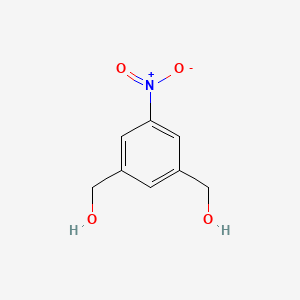

5-Nitro-m-xylene-alpha,alpha'-diol

説明

Significance of Diol Functionality and Nitro Aromatic Systems in Chemical Research

The presence of two hydroxyl (-OH) groups, known as a diol functionality, is of great importance in organic chemistry. Diols are versatile building blocks in synthesis, serving as precursors to a wide range of other functional groups and as monomers for polymerization reactions to form materials like polyesters and polyurethanes. google.com The spatial arrangement of the hydroxyl groups (geminal, vicinal, or more separated) dictates their reactivity and utility, for instance, in forming cyclic ethers or acting as protecting groups for carbonyls. google.com From a synthetic standpoint, diols are readily accessible through established methods such as the dihydroxylation of alkenes or the reduction of carbonyl compounds, making them cost-effective and widely available. nih.gov

Nitro aromatic systems are another cornerstone of chemical research and industry. Current time information in Bangalore, IN. The nitro group is a strong electron-withdrawing group, which significantly influences the chemical reactivity of the aromatic ring. chemspider.com This property deactivates the ring towards electrophilic substitution and facilitates nucleophilic aromatic substitution. ontosight.aiscbt.com Furthermore, the nitro group is a crucial intermediate in synthesis, as it can be readily reduced to an amino group (-NH₂), a key functional group in pharmaceuticals, dyes, and agrochemicals. Current time information in Bangalore, IN. Aromatic nitro compounds are foundational in the production of a vast array of complex organic molecules. guidechem.com

Historical Perspective of Xylene Derivatives in Organic Synthesis and Materials Science

Xylene was first isolated from coal tar in the mid-19th century and later sourced from petroleum refining. nih.gov The term refers to three isomers of dimethylbenzene: ortho-, meta-, and para-xylene. Historically, these derivatives have been pivotal as industrial solvents and as precursors for major commercial products. nih.gov For example, p-xylene (B151628) is the primary feedstock for producing terephthalic acid, a monomer essential for manufacturing polyethylene (B3416737) terephthalate (B1205515) (PET) plastics and polyester (B1180765) fibers. o-Xylene (B151617) is a key precursor to phthalic anhydride (B1165640), which is used to make plasticizers. The large-scale application of xylene derivatives has been a driving force in the petrochemical industry, demonstrating their fundamental role in materials science. While the bulk of historical and industrial focus has been on these primary isomers, the synthesis of more complex derivatives, such as those with additional functional groups, represents a continuing area of chemical exploration.

Rationale for Focused Academic Inquiry into 5-Nitro-m-xylene-alpha,alpha'-diol

The specific structure of this compound, combining the features of a diol and a nitroaromatic system on a xylene framework, provides a compelling reason for targeted academic study. Its synthesis generally begins with m-xylene (B151644), followed by nitration to introduce the nitro group and subsequent oxidation to create the diol functionality. ontosight.ai

The unique arrangement of functional groups in this compound opens up potential for novel applications. One documented emerging application is in the field of chemical sensors. Specifically, it has been used to fabricate a sensor for the detection of the explosive 2,4,6-trinitrotoluene (B92697) (TNT). scbt.com This application leverages the electron-deficient nature of the nitroaromatic ring, which can interact with the electron-rich TNT molecule, allowing for detection via planar integrated optical waveguide attenuated total reflection spectrometry. scbt.com

Further unexplored potential lies in materials science. The two hydroxyl groups allow it to act as a monomer or cross-linking agent in polymerization. The presence of the nitro group could impart specific properties to the resulting polymers, such as altered thermal stability, dielectric constant, or optical properties. Its derivatives have also been noted for potential biological activity, suggesting avenues for investigation in medicinal chemistry. ontosight.ai

Studying this compound offers a valuable opportunity to understand fundamental structure-reactivity relationships. The interplay between the electron-withdrawing nitro group and the two electron-donating hydroxymethyl groups on the same aromatic ring creates a complex electronic environment. Research into this compound can provide insights into:

Reactivity Modulation: Quantifying how the strong deactivating effect of the nitro group is modulated by the activating hydroxymethyl groups in various chemical reactions, such as further electrophilic substitution or reactions involving the hydroxyl groups (e.g., esterification, etherification).

Polymerization Kinetics: If used as a monomer, understanding how the nitro group affects the reactivity of the diol functionalities during polymerization and the properties of the resulting polymer.

By systematically investigating the chemical behavior of this compound, researchers can build more predictive models for designing complex molecules with tailored electronic and chemical properties.

Structure

3D Structure

特性

IUPAC Name |

[3-(hydroxymethyl)-5-nitrophenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3,10-11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLFITNFXXERLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1CO)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00221379 | |

| Record name | 5-Nitro-m-xylene-alpha,alpha'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71176-55-1 | |

| Record name | 5-Nitro-1,3-benzenedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71176-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-m-xylene-alpha,alpha'-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071176551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitro-m-xylene-alpha,alpha'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-m-xylene-alpha,alpha'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 5 Nitro M Xylene Alpha,alpha Diol

Advanced Synthetic Routes to 5-Nitro-m-xylene-alpha,alpha'-diol

Advanced synthetic strategies for this compound would logically proceed through two key transformations: the introduction of a nitro group at the C5 position of the m-xylene (B151644) ring and the subsequent hydroxylation of the two methyl groups.

The nitration of m-xylene typically yields a mixture of isomers, primarily 2-nitro-m-xylene and 4-nitro-m-xylene (B166903), with the formation of 5-nitro-m-xylene being a minor product under classical nitrating conditions (H₂SO₄/HNO₃). google.comgoogle.com The challenge lies in directing the electrophilic nitration to the C5 position, which is sterically hindered and electronically less favored compared to the C2 and C4 positions.

The optimization of reaction conditions is crucial for maximizing the yield of the desired 5-nitro-m-xylene isomer. Key parameters that are often manipulated include the choice of nitrating agent, solvent, reaction temperature, and time.

Traditional nitration using mixed acids (sulfuric and nitric acid) often leads to low selectivity for the 5-nitro isomer and can result in over-nitration to form dinitro derivatives. google.comgoogle.com To enhance selectivity, alternative nitrating systems have been explored. For instance, the use of nitric acid in combination with acetic anhydride (B1165640) can alter the regioselectivity. publish.csiro.au Continuous-flow reactors have also been employed to improve control over reaction parameters like temperature and residence time, which can lead to higher yields and purity of mononitro products. nih.gov A two-step nitration method in a microreactor has been reported to achieve a 99% yield of mono-nitro m-xylenes, which could potentially be adapted to favor the 5-nitro isomer. nih.govresearchgate.net

| Catalyst/System | Reagents | Solvent | Temp (°C) | Time (h) | Product Distribution (Isomer Ratio) | Yield (%) | Reference |

| Zeolite Hβ | HNO₃, Acetic Anhydride | m-xylene | RT | 24 | 2,4- / 2,6- ratio up to 14.4 | - | publish.csiro.au |

| K-10 Montmorillonite | Fuming HNO₃ | - | - | - | High over-nitration (nearly 60%) | - | researchgate.net |

| Boron triflouride / Silver nitrate (B79036) | - | Acetonitrile | - | - | 2-nitro-m-xylene (13%), 5-nitro-m-xylene (87%) | - | google.comquickcompany.in |

| Zeolite Beta | HNO₃ | Dichloroethane | 90-120 | 3-5 | 4-nitro-m-xylene (87%) | - | google.comquickcompany.in |

| Bismuth Nitrate / Zeolite Hβ | Bi(NO₃)₃·5H₂O, Acetic Anhydride | Petroleum Ether | Reflux | 2-6 | 4-nitro-m-xylene selectivity up to 8.26 | 89.9 | google.com |

Catalysts play a pivotal role in controlling the regioselectivity of nitration. Solid acid catalysts, such as zeolites, have shown significant promise in improving the selective nitration of xylenes (B1142099) while offering environmental benefits over traditional mixed acids. publish.csiro.auquickcompany.in

Zeolite Hβ has been identified as a highly active and regioselective catalyst for the nitration of m-xylene when used with nitric acid and acetic anhydride. publish.csiro.auresearchgate.net The shape-selective nature of the zeolite pores can influence the orientation of the m-xylene molecule, favoring nitration at specific positions. The use of Zeolite Beta has been shown to produce 4-nitro-m-xylene with 87% selectivity. google.comquickcompany.in Other catalytic systems, such as those involving lanthanide(III) triflates and nosylates, have also been investigated for m-xylene nitration. publish.csiro.au A process using bismuth nitrate in conjunction with a zeolite Hβ catalyst has been developed for the synthesis of 4-nitro-m-xylene, achieving high yield and selectivity. google.com The choice of catalyst can significantly impact the isomer distribution, for example, nitration catalyzed by boron trifluoride with silver nitrate yielded 87% 5-nitro-m-xylene. google.comquickcompany.in

Once 5-nitro-m-xylene is obtained, the subsequent step is the oxidation of the two methyl groups to hydroxyl groups to form the α,α'-diol. This transformation requires selective benzylic hydroxylation, which can be achieved through chemical or biocatalytic methods.

Chemical methods for benzylic hydroxylation often involve strong oxidizing agents. However, achieving selective mono-oxidation of each methyl group without over-oxidation to aldehydes or carboxylic acids can be challenging. A method employing bis(methanesulfonyl) peroxide has been reported for the selective synthesis of benzylic alcohols from various alkylated benzenes, demonstrating broad functional group tolerance. acs.org While not specifically reported for 5-nitro-m-xylene, this approach could potentially be adapted. The oxidation of xylenes to toluic acids has been achieved using a mixture of manganese, cobalt, and lead para-amino benzoates on silica (B1680970) gel, indicating the feasibility of oxidizing the methyl groups. ijcce.ac.ir

Biocatalysis offers a promising alternative for selective hydroxylation under mild conditions. Enzymes such as dioxygenases and monooxygenases can catalyze the regio- and stereoselective hydroxylation of aromatic compounds. kopri.re.krbath.ac.ukrsc.org

Xylene monooxygenase (XMO) from Pseudomonas putida mt-2 is known to catalyze the multi-step oxidation of one methyl group of toluene (B28343) and xylenes. nih.gov Specifically, the o-xylene (B151617) dioxygenase from Rhodococcus sp. strain DK17 has been shown to catalyze both benzylic and aryl hydroxylations of m-xylene, producing 3-methylbenzylalcohol and 2,4-dimethylphenol. nih.gov While direct dihydroxylation of both methyl groups of a xylene derivative to a diol by a single biocatalyst is less common, engineered enzymes or multi-enzyme cascade systems could potentially achieve this transformation. For example, chloroperoxidase has been used to oxidize p-xylene (B151628), although it only oxidized one of the two methyl groups. researchgate.net The development of biocatalytic systems for the oxidation of p-xylene to terephthalic acid suggests that enzymatic pathways for the oxidation of xylene methyl groups are being actively researched. researchgate.net Cytochrome P450 enzymes are also known to catalyze the benzylic hydroxylation of isomeric xylenes. nih.gov

Novel and Green Chemistry Synthetic Protocols

In recent years, the principles of green chemistry have guided the development of new synthetic methodologies that aim to reduce waste, minimize energy consumption, and utilize safer reagents. While specific green synthetic protocols for this compound are not extensively documented in publicly available literature, established green chemistry techniques can be applied to its synthesis.

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the environmental and economic costs associated with solvent use and disposal. One potential solvent-free approach to synthesizing derivatives of aromatic diols involves the direct reaction of carboxylates with dihaloalkanes under solvent-free conditions. nih.gov While this method typically produces esters, the underlying principle of promoting reactions by bringing reactants into close contact without a solvent medium could be adapted for other syntheses. For instance, the nitration of m-xylene, a precursor to this compound, could potentially be carried out under solvent-free conditions using solid-supported nitrating agents.

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is another cornerstone of green chemistry. The synthesis of dimerate esters from dimer acids has been achieved through a solvent-free method, highlighting the potential for such approaches in related esterification reactions. researchgate.net While not directly applicable to the synthesis of the diol itself, this demonstrates the feasibility of developing atom-economical routes for its derivatives.

A hypothetical atom-economical synthesis of a derivative of this compound is presented in the table below, based on the principles of solvent-free reactions.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Hypothetical Yield (%) | Reference Principle |

|---|---|---|---|---|---|

| 5-Nitroisophthalic acid | 1,4-Dibromobutane | Solid base (e.g., K2CO3), Ball Milling (Solvent-Free) | Bis(4-bromobutyl) 5-nitroisophthalate | 85-95 | nih.gov |

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. orientjchem.orgnih.govblucher.com.bracs.orgerdogan.edu.tr The nitration of phenolic compounds, for example, has been successfully achieved using microwave irradiation with environmentally friendly nitrating agents like calcium nitrate. orientjchem.org This suggests a plausible microwave-assisted route for the nitration of m-xylene or a related precursor in the synthesis of this compound.

Photochemical methods offer another green alternative, utilizing light to initiate chemical transformations, often with high specificity and under mild conditions. The photoreactions of 2-nitrobenzyl compounds are well-studied, typically proceeding through an intramolecular hydrogen atom transfer to form aci-nitro intermediates. acs.orgacs.orgrsc.orgrsc.org This reactivity can be harnessed for various synthetic applications. While the primary application of this photochemistry is often in the context of photolabile protecting groups, the principles could be adapted for the synthesis or modification of this compound. For example, a photochemical approach could potentially be used to introduce the hydroxyl groups onto a suitable nitro-substituted precursor.

A proposed microwave-assisted synthesis is outlined in the following table:

| Substrate | Reagents | Conditions | Product | Hypothetical Reaction Time | Hypothetical Yield (%) | Reference Principle |

|---|---|---|---|---|---|---|

| m-Xylene | Calcium Nitrate, Acetic Acid | Microwave Irradiation (e.g., 900W) | 5-Nitro-m-xylene | 1-5 min | 80-90 | orientjchem.org |

Derivatization and Functionalization Reactions of this compound

The functional groups present in this compound provide multiple avenues for further chemical modification, allowing for the synthesis of a diverse range of derivatives.

The nitro group is a versatile functional group that can undergo a variety of transformations, significantly expanding the synthetic utility of the parent molecule.

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental and widely used transformation in organic synthesis. commonorganicchemistry.comwikipedia.orgorganic-chemistry.org A variety of reducing agents can be employed, with catalytic hydrogenation using palladium on carbon (Pd/C) being a common and efficient method. commonorganicchemistry.com Other reagents such as tin(II) chloride (SnCl2) or iron in acidic media can also be used, offering different levels of chemoselectivity. commonorganicchemistry.com The reduction of this compound would yield 5-amino-m-xylene-alpha,alpha'-diol, a key intermediate for further functionalization.

The resulting aromatic amine can then undergo diazotization, a reaction with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. organic-chemistry.orgarizona.edunih.govyoutube.com These diazonium salts are highly versatile intermediates that can be converted into a wide array of functional groups through Sandmeyer-type reactions or other substitutions.

Furthermore, the amino group can be acylated to form amides. Amidation reactions can be carried out using various reagents and conditions, including coupling with carboxylic acids using activating agents or reaction with acyl chlorides. nih.govorganic-chemistry.org The synthesis of polyamides from diols and diamines has been achieved through catalytic methods, which could be conceptually applied to the derivatives of this compound. researchgate.net

A summary of potential reduction and subsequent derivatization reactions is provided below:

| Starting Material | Reaction | Typical Reagents | Product | Reference Principle |

|---|---|---|---|---|

| This compound | Reduction | H2, Pd/C | 5-Amino-m-xylene-alpha,alpha'-diol | commonorganicchemistry.com |

| 5-Amino-m-xylene-alpha,alpha'-diol | Diazotization | NaNO2, HCl (aq), 0-5 °C | 5-(Hydroxymethyl)-3-(hydroxymethyl)benzenediazonium chloride | organic-chemistry.org |

| 5-Amino-m-xylene-alpha,alpha'-diol | Amidation | Acetyl chloride, Pyridine | N-(3,5-bis(hydroxymethyl)phenyl)acetamide | nih.gov |

Nucleophilic aromatic substitution (SNAAr) is a key reaction for the functionalization of electron-deficient aromatic rings. wikipedia.orglibretexts.orgnih.govmasterorganicchemistry.com The presence of a strong electron-withdrawing group, such as the nitro group, activates the aromatic ring towards attack by nucleophiles. The nitro group can stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction, particularly when it is positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com

In the case of this compound, the nitro group is meta to the hydroxylmethyl groups. For an SNAAr reaction to occur, a suitable leaving group would need to be present on the aromatic ring, typically a halide. If a halogen atom were present at a position ortho or para to the nitro group, nucleophilic substitution would be highly favored. Even without a traditional leaving group, in some cases, a hydrogen atom can be displaced in what is known as vicarious nucleophilic substitution (VNS).

The potential for SNAAr on a hypothetical halogenated derivative of this compound is illustrated in the table below.

| Substrate | Nucleophile | Potential Product | Key Requirement | Reference Principle |

|---|---|---|---|---|

| 2-Chloro-5-nitro-m-xylene-alpha,alpha'-diol | Sodium methoxide (B1231860) (NaOMe) | 2-Methoxy-5-nitro-m-xylene-alpha,alpha'-diol | Leaving group (e.g., Cl) ortho or para to NO2 | wikipedia.orgmasterorganicchemistry.com |

| 4-Fluoro-5-nitro-m-xylene-alpha,alpha'-diol | Ammonia (NH3) | 4-Amino-5-nitro-m-xylene-alpha,alpha'-diol | Leaving group (e.g., F) ortho or para to NO2 | masterorganicchemistry.com |

Reactions at the alpha,alpha'-Diol Functionality

The two primary alcohol groups in this compound are benzylic, which enhances their reactivity towards various transformations compared to simple aliphatic alcohols. These reactions allow for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Esterification and Etherification Reactions

The hydroxyl groups of this compound readily undergo esterification with acyl chlorides or acid anhydrides to form the corresponding diesters. These reactions typically proceed under basic conditions or with the use of a nucleophilic catalyst to facilitate the reaction. The electron-withdrawing nitro group can influence the reactivity of the benzylic alcohols, though direct esterification is generally efficient. savemyexams.comlibretexts.org

The esterification with acyl chlorides, such as benzoyl chloride, is a common method. The reaction is typically carried out in the presence of a base like pyridine, which neutralizes the hydrochloric acid byproduct. nih.gov

| Acylating Agent | Catalyst/Base | Product | Reference |

| Acetyl Chloride | Pyridine | 5-Nitro-m-xylene-alpha,alpha'-diyl diacetate | savemyexams.com |

| Benzoyl Chloride | Triethylamine | 5-Nitro-m-xylene-alpha,alpha'-diyl dibenzoate | nih.gov |

| Acetic Anhydride | DMAP (cat.) | 5-Nitro-m-xylene-alpha,alpha'-diyl diacetate | researchgate.net |

Etherification of the diol can be achieved through methods like the Williamson ether synthesis, where the diol is first deprotonated with a strong base to form a dialkoxide, which then reacts with an alkyl halide. The presence of the nitro group may necessitate slightly more forcing conditions compared to electron-rich aromatic diols.

Oxidation to Aldehydes and Carboxylic Acids

The benzylic nature of the alcohol groups in this compound makes them susceptible to oxidation. Depending on the choice of oxidizing agent and reaction conditions, the diol can be selectively oxidized to the corresponding dialdehyde, 5-nitroisophthalaldehyde, or further to the dicarboxylic acid, 5-nitroisophthalic acid.

For the selective oxidation to the dialdehyde, milder oxidizing agents are employed. Reagents such as pyridinium (B92312) chlorochromate (PCC) or conditions for a Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine) are effective in stopping the oxidation at the aldehyde stage. youtube.comyoutube.comorganic-chemistry.org

| Oxidizing Agent | Product | Typical Yield (%) | Reference |

| Pyridinium Chlorochromate (PCC) | 5-Nitroisophthalaldehyde | 85-95 | vanderbilt.edu |

| (COCl)₂, DMSO, Et₃N (Swern) | 5-Nitroisophthalaldehyde | 80-90 | youtube.comorganic-chemistry.org |

For the complete oxidation to 5-nitroisophthalic acid, stronger oxidizing agents are required. Potassium permanganate (B83412) (KMnO₄) under acidic or basic conditions, or the Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid), are commonly used for this transformation. ethernet.edu.etorganic-chemistry.orgadichemistry.comyoutube.com

| Oxidizing Agent | Product | Typical Conditions | Reference |

| Potassium Permanganate (KMnO₄) | 5-Nitroisophthalic acid | Basic, heat | youtube.com |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | 5-Nitroisophthalic acid | 0°C to room temp. | organic-chemistry.orgadichemistry.com |

Formation of Cyclic Derivatives (e.g., Acetals, Ketals)

As a 1,3-diol, this compound can react with aldehydes and ketones in the presence of an acid catalyst to form six-membered cyclic acetals and ketals, respectively. These cyclic derivatives, specifically 1,3-dioxanes, are often used as protecting groups for the diol functionality. acs.orgnih.govstackexchange.comorganic-chemistry.orgchegg.comgoogle.comlibretexts.org

The reaction with benzaldehyde, for instance, yields a benzylidene acetal (B89532). The formation of this six-membered ring is generally favored. Similarly, reaction with acetone (B3395972) will produce the corresponding ketal, often referred to as an acetonide. The removal of water during the reaction, often by azeotropic distillation with a Dean-Stark apparatus, drives the equilibrium towards the formation of the acetal or ketal. organic-chemistry.orgorganic-chemistry.org

| Carbonyl Compound | Acid Catalyst | Cyclic Derivative | Reference |

| Benzaldehyde | p-Toluenesulfonic acid | 2-Phenyl-5-nitro-1,3-dioxane | stackexchange.comchegg.com |

| Acetone | Sulfuric acid (cat.) | 2,2-Dimethyl-5-nitro-1,3-dioxane | acs.orgnih.gov |

Metal-Catalyzed Coupling Reactions and Their Applications

The hydroxyl groups of this compound can be activated for participation in metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

While the direct use of benzylic alcohols in palladium-catalyzed cross-coupling reactions can be challenging, they can be converted into better leaving groups, such as triflates or halides, to facilitate these transformations. The resulting derivatives can then participate in well-established cross-coupling reactions like the Suzuki or Heck reactions.

In a Suzuki-type coupling, the di-triflate derivative of this compound could be reacted with an arylboronic acid in the presence of a palladium catalyst and a base to form a new biaryl structure. uwindsor.cayoutube.comyoutube.comacs.orgyoutube.com

The Heck reaction, which couples an organohalide with an alkene, could also be employed. For example, the di-bromide derivative of the diol could react with an alkene like styrene (B11656) in the presence of a palladium catalyst and a base to introduce vinyl groups. libretexts.orgnih.govnih.govyoutube.comrsc.org

| Reaction Type | Coupling Partners | Catalyst System | Product Type | Reference |

| Suzuki Coupling | 5-Nitro-m-xylene-alpha,alpha'-diyl di-triflate + Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1,3-Bis(phenyl)-5-nitrobenzene derivative | uwindsor.cayoutube.com |

| Heck Reaction | 5-Nitro-m-xylene-alpha,alpha'-diyl di-bromide + Styrene | Pd(OAc)₂, PPh₃, Et₃N | 1,3-Bis(2-phenylvinyl)-5-nitrobenzene derivative | libretexts.orgyoutube.com |

Organoboron Acid Catalysis in Diol Functionalization

Organoboron acids, particularly boronic acids, have emerged as versatile catalysts for the selective functionalization of diols. nih.govresearchgate.net They can activate the hydroxyl groups towards various reactions, including acylation and glycosylation, often with high regioselectivity. acs.orgacs.orgnih.govnih.govacs.orgorganic-chemistry.org

Boronic acids can form cyclic boronate esters with diols, which can enhance the nucleophilicity of one of the hydroxyl groups, allowing for selective acylation. acs.orgacs.org This strategy could be applied to this compound to achieve mono-acylated products, which might be challenging to obtain through conventional methods.

Furthermore, boronic acid catalysis can be employed in glycosylation reactions, where a glycosyl donor is coupled with an alcohol acceptor. In this context, this compound could act as the acceptor, reacting with a protected glycosyl halide in the presence of a boronic acid catalyst to form glycosidic bonds. nih.gov This opens up avenues for the synthesis of novel glycosylated aromatic compounds.

| Catalyzed Reaction | Reagents | Catalyst | Product Type | Reference |

| Selective Mono-acylation | Benzoyl Chloride (1 eq.) | Phenylboronic acid | 5-Nitro-3-(benzoyloxymethyl)benzyl alcohol | acs.orgacs.org |

| Glycosylation | Acetobromo-α-D-glucose | Imidazole-containing boronic acid | Glycosylated 5-nitro-m-xylene derivative | nih.gov |

Stereochemical Considerations in Synthesis and Reactions

The structure of this compound features two benzylic hydroxyl groups. The carbon atoms to which these hydroxyl groups are attached are prochiral centers. If the two hydroxyl groups are introduced in a way that leads to different substituents on these carbons, or if the molecule as a whole is desymmetrized, these carbons can become stereocenters. This gives rise to the possibility of diastereomers and enantiomers.

Diastereoselectivity and Enantioselectivity in Diol Formation

The formation of the diol from a precursor like 5-nitro-m-phthalaldehyde or a corresponding diketone would involve the reduction of two carbonyl groups. The stereochemical outcome of this reduction is of paramount importance.

Diastereoselectivity:

When the two carbonyl groups are reduced, two new stereocenters can be created. This can lead to the formation of two diastereomers: a meso compound (if the substitution pattern allows for a plane of symmetry) and a pair of enantiomers (dl or racemic pair). The relative stereochemistry of the two hydroxyl groups (syn or anti) is determined by the reaction conditions and the substrate.

The diastereoselectivity in the reduction of 1,3-diketones can be influenced by the reducing agent and the reaction conditions. For instance, substrate-controlled reductions might favor one diastereomer over the other due to steric hindrance or chelation control involving the nitro group.

Enantioselectivity:

To achieve an enantioselective synthesis, where one enantiomer is formed in excess over the other, a chiral influence is necessary. This is typically achieved through the use of chiral catalysts or reagents. Asymmetric transfer hydrogenation (ATH) of diketones using chiral ruthenium-based catalysts is a well-established method for producing chiral diols with high enantiomeric excess (ee). acs.org For a substrate like a diketone precursor to this compound, a catalyst such as a chiral (R,R)- or (S,S)-TsDPEN-Ru complex could potentially be employed. The enantioselectivity would arise from the differential activation of the two enantiotopic carbonyl groups by the chiral catalyst.

The presence of the nitro group could electronically influence the reactivity of the carbonyl groups, and its steric bulk might also play a role in the facial selectivity of the hydride attack. The choice of the chiral ligand on the metal catalyst would be crucial in maximizing the enantiomeric excess.

Potential Chiral Catalysts for Asymmetric Reduction:

| Catalyst Type | Chiral Ligand Example | Potential Outcome |

| Ru-based ATH Catalyst | (R,R)-TsDPEN | Enantioselective reduction of the diketone precursor to the (R,R)-diol. |

| Chiral Borane Reagents | (R)- or (S)-CBS Reagent | Enantioselective reduction of the diketone precursor. |

| Chiral Thiourea Catalysts | Takemoto Catalyst | Could potentially be used in asymmetric conjugate additions to a related α,β-unsaturated ketone precursor. nih.gov |

Chiral Derivatization for Stereochemical Assignment

Once a chiral synthesis of this compound is achieved, it is essential to determine the enantiomeric purity and assign the absolute configuration of the product. Chiral derivatization is a powerful technique for this purpose, often employed in conjunction with NMR spectroscopy or HPLC. nih.gov

The diol can be reacted with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. These diastereomers have different physical properties and can be distinguished and quantified by chromatographic or spectroscopic methods.

NMR Spectroscopy:

By using a chiral derivatizing agent, the resulting diastereomers will exhibit distinct signals in their NMR spectra. rsc.orgrsc.org For example, reacting the potentially enantiomeric diol with a chiral boric acid derivative can form diastereomeric cyclic boronate esters. rsc.orgrsc.orgbath.ac.ukacs.org The protons or other nuclei near the newly formed stereocenters in these diastereomers will experience different chemical environments, leading to separate signals in the ¹H or ¹³C NMR spectrum. The integration of these signals allows for the determination of the diastereomeric ratio, which directly corresponds to the enantiomeric excess of the original diol.

Hypothetical ¹H NMR Data for Diastereomeric Boronate Esters:

| Proton | Diastereomer 1 (from R-diol) Chemical Shift (ppm) | Diastereomer 2 (from S-diol) Chemical Shift (ppm) | Δδ (ppm) |

| Benzylic CH-OH | 5.15 | 5.18 | 0.03 |

| Aromatic H (ortho to CH₂OH) | 7.82 | 7.85 | 0.03 |

| Aromatic H (para to CH₂OH) | 8.20 | 8.22 | 0.02 |

This is a hypothetical table illustrating the principle. Actual chemical shifts would need to be determined experimentally.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is another widely used method for separating and quantifying enantiomers. nih.govuma.esheraldopenaccess.us The enantiomeric mixture of the diol can be directly separated on a chiral stationary phase (CSP). Alternatively, the diol can be derivatized with a chiral or achiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. The choice of the chiral stationary phase or the derivatizing agent is crucial for achieving good separation.

Applications and Advanced Materials Science Incorporating 5 Nitro M Xylene Alpha,alpha Diol

Precursor in Polymer Chemistry and Material Synthesis

The bifunctional nature of 5-Nitro-m-xylene-alpha,alpha'-diol, possessing two hydroxyl (-OH) groups and a nitro (-NO2) group attached to a xylene backbone, suggests its potential as a building block in polymer chemistry. The hydroxyl groups can participate in polymerization reactions, while the nitro group can impart specific properties to the resulting material.

Monomer for Polymeric Resins with Tailored Properties

In principle, this compound can act as a diol monomer in condensation polymerization reactions. Polyesters, for instance, are synthesized through the reaction of diols with dicarboxylic acids. The incorporation of the nitro-functionalized xylene ring into a polyester (B1180765) chain could influence the polymer's thermal stability, solubility, and mechanical properties. The rigid aromatic ring would likely increase the glass transition temperature of the resulting resin, while the polar nitro group could enhance its adhesive characteristics and interaction with other polar substances. However, specific research detailing the synthesis and characterization of polymeric resins using this compound as a primary monomer is not widely available in current scientific literature.

Cross-linking Agent in Advanced Polymer Networks

The two hydroxyl groups of this compound enable it to function as a cross-linking agent. In polymer systems with functional groups that can react with hydroxyls, such as isocyanates in polyurethane systems or carboxylic acids in polyester resins, this diol can form bridges between polymer chains. The introduction of the nitro group via the cross-linker could be a method to modify the chemical resistance and surface properties of the polymer network. The presence of nitro-functionalization has been shown in other systems to affect the curing rate and mechanical properties of polymers nih.govacs.org. Specifically, the electron-withdrawing nature of the nitro group can alter the reactivity of nearby functional groups, potentially leading to faster curing times nih.govacs.org.

Integration into Smart Materials and Responsive Systems

The integration of specific functional moieties is a key strategy in the development of "smart" materials that respond to external stimuli. The nitroaromatic structure within this compound could potentially be leveraged for creating responsive systems. For example, polymers containing nitroaromatic groups have been investigated for their optical and electronic properties, which can be sensitive to changes in their environment. While the direct application of this compound in smart materials is not extensively documented, the broader class of nitro-functionalized compounds is of interest in this field.

Role in Chemical Sensing and Detection Technologies

A significant and well-documented application of this compound is in the fabrication of chemical sensors, particularly for the detection of explosives.

Fabrication of Chemical Sensors for Explosives Detection

Research has demonstrated the use of this compound in the development of sensors for the explosive 2,4,6-trinitrotoluene (B92697) (TNT) nih.gov. The sensor design leverages the specific molecular interactions between the sensor material and the TNT molecules.

A notable application of this compound is in chemical sensors that utilize planar integrated optical waveguide (IOW) attenuated total reflection (ATR) spectrometry nih.gov. In this technology, a thin film of a sensing material is coated onto the surface of an optical waveguide.

Sensing Mechanism:

The detection principle is based on the interaction of the evanescent wave of light propagating through the waveguide with the sensing layer. When the target analyte, such as TNT, binds to the sensing layer, it alters the refractive index at the waveguide surface. This change in refractive index causes an attenuation of the light signal, which can be measured to determine the concentration of the analyte.

Fabrication and Research Findings:

In a specific study, a chemical sensor for gas-phase TNT was developed using this technique. The sensing layer was a molecularly imprinted sol-gel polymer. While this compound itself was not the primary polymer, compounds with similar functionalities are used to create recognition sites within the polymer matrix that are highly selective for TNT. The process involves creating template molecules that mimic the shape and chemical properties of TNT. These templates are then removed, leaving behind cavities that are specifically designed to bind TNT.

The role of a compound like this compound in such a system is to act as a crucial component in the chemical recognition process. The amine groups within the imprinted sites deprotonate the bound TNT, forming a TNT anion. This anion has a strong absorption in the visible light spectrum. The binding of TNT and its subsequent conversion to the anion leads to a significant attenuation of the light propagating through the waveguide, forming the basis of the spectrophotometric detection nih.gov.

This sensor demonstrated a high degree of selectivity for TNT. The response to TNT was found to be irreversible, which is characteristic of an integrating sensor. This feature can be advantageous for detecting very low concentrations of the explosive over a sufficient exposure time. The limit of detection for gas-phase TNT was reported to be five parts-per-billion (ppbV) in ambient air with a 60-second sampling time nih.gov.

| Sensor Parameter | Value | Reference |

| Analyte | 2,4,6-trinitrotoluene (TNT) | nih.gov |

| Detection Method | Planar Integrated Optical Waveguide Attenuated Total Reflection Spectrometry | nih.gov |

| Sensing Layer | Molecularly Imprinted Sol-Gel Polymer | nih.gov |

| Limit of Detection | 5 ppbV (in ambient air) | nih.gov |

| Sampling Time | 60 seconds | nih.gov |

| Response Type | Irreversible (Integrating) | nih.gov |

Table 1. Performance characteristics of a TNT sensor utilizing principles related to this compound functionality.

Sensing Mechanism and Selectivity Enhancement

The presence of a nitroaromatic group in this compound makes it a candidate for the development of chemical sensors, particularly for electron-rich analytes or in systems where the nitro group can participate in charge-transfer interactions. The sensing mechanism often relies on the modulation of a measurable signal, such as fluorescence or a colorimetric change, upon interaction with a target molecule.

For nitroaromatic compounds, a common sensing mechanism is fluorescence quenching . In this process, the electron-deficient nitroaromatic compound interacts with a fluorescent probe, leading to a decrease in the fluorescence intensity. This quenching can occur through several mechanisms:

Photoinduced Electron Transfer (PET): Upon excitation, an electron can be transferred from the excited state of the fluorophore to the electron-accepting nitroaromatic analyte. This process is energetically favorable and results in the non-radiative decay of the fluorophore, thus quenching the fluorescence.

Resonance Energy Transfer (RET): In this mechanism, energy is transferred from an excited donor fluorophore to a nearby acceptor molecule (the analyte) without the emission of a photon. This requires spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor.

Formation of a Non-fluorescent Complex: The analyte and the fluorescent probe can form a ground-state complex that is non-fluorescent or has significantly lower fluorescence than the free probe.

Selectivity enhancement in sensors based on compounds like this compound could be achieved by incorporating specific recognition elements into the sensor design. The diol functional groups could be utilized to form hydrogen bonds with analytes that have complementary functionalities, thereby increasing the specificity of the interaction. For instance, modifying the diol groups with specific receptors could lead to sensors that are highly selective for a particular analyte.

Development of Fluorescent Probes and Chemosensors

Although direct applications of this compound as a fluorescent probe have not been extensively reported, its structural features suggest its potential as a building block for such applications. The nitroaromatic core can act as a signaling unit in a chemosensor.

The development of fluorescent probes often involves the integration of a fluorophore (a light-emitting component) and a receptor (an analyte-binding component). The interaction between the analyte and the receptor triggers a change in the fluorescence properties of the fluorophore.

For instance, the diol groups of this compound could be functionalized with a fluorescent moiety. The resulting molecule could then act as a chemosensor where the binding of an analyte to the diol part influences the fluorescence of the attached fluorophore.

A hypothetical design for a fluorescent probe based on this compound could involve derivatizing the hydroxyl groups with a known fluorophore. The sensing mechanism would then depend on how the analyte's interaction with the nitroaromatic ring or any introduced receptor site affects the photophysical properties of the fluorophore.

| Potential Analyte Class | Plausible Sensing Mechanism | Expected Signal Change |

| Electron-rich aromatic compounds | Photoinduced Electron Transfer (PET) | Fluorescence Quenching |

| Metal ions | Coordination with diol groups | Fluorescence Enhancement or Quenching |

| Anions (e.g., fluoride) | Hydrogen bonding with diol groups | Change in Fluorescence Intensity or Wavelength |

This table presents hypothetical sensing applications for derivatives of this compound based on the general principles of chemosensor design.

Intermediate in the Synthesis of Specialty Chemicals and Fine Chemicals

The presence of multiple reactive sites—the nitro group and two hydroxyl groups—makes this compound a potentially valuable intermediate in the synthesis of a variety of specialty and fine chemicals.

Precursor for Pigments and Dyes

Aromatic nitro compounds are common precursors in the synthesis of azo dyes. The synthesis typically involves the reduction of the nitro group to an amino group (-NH2), followed by diazotization and coupling with an electron-rich aromatic compound. nih.govunb.ca

The general synthetic route to an azo dye from a nitroaromatic precursor is as follows:

Reduction of the Nitro Group: The nitro group of this compound can be reduced to an amine using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This would yield 5-Amino-m-xylene-alpha,alpha'-diol.

Diazotization: The resulting aromatic amine is then treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt.

Azo Coupling: The diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound like a phenol or an aniline derivative. This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-), which is a chromophore responsible for the color of the dye.

The diol functionality in this compound could also be exploited to modify the properties of the resulting dye, such as its solubility or its ability to bind to certain substrates.

| Reactant | Reaction Type | Intermediate/Product |

| This compound + Reducing Agent | Reduction | 5-Amino-m-xylene-alpha,alpha'-diol |

| 5-Amino-m-xylene-alpha,alpha'-diol + NaNO2/HCl | Diazotization | 5-Diazonium-m-xylene-alpha,alpha'-diol chloride |

| 5-Diazonium-m-xylene-alpha,alpha'-diol chloride + Coupling Component | Azo Coupling | Azo Dye |

This table outlines the general steps for the synthesis of an azo dye starting from this compound.

Synthesis of Agrochemicals and Pesticides

The structural motifs present in this compound, namely the aromatic ring and the diol functionality, are found in various agrochemicals. Diol derivatives can be used as solvents or surfactants in agrochemical formulations to improve their efficacy. researchgate.net While there is no direct evidence of this compound being used in commercial agrochemicals, its derivatives could potentially exhibit biological activity.

The diol groups can be esterified or etherified to produce a library of compounds that could be screened for herbicidal, fungicidal, or insecticidal properties. The nitro group can also be a key feature in some pesticides, although its presence often raises environmental and toxicological concerns.

Pharmaceutical and Medicinal Chemistry Intermediates

Nitroaromatic compounds and diols are important building blocks in the synthesis of pharmaceuticals. The nitro group can be a precursor to an amino group, which is a common functional group in many drugs. Diols can be used to introduce chirality or to act as linkers in more complex molecules. wikipedia.org

Neurodegenerative Disease Research

While there is no specific research linking this compound to neurodegenerative diseases, some of its structural features are present in compounds that have been investigated for neuroprotective effects. For instance, some nitrone-based compounds have been studied for their antioxidant and anti-inflammatory properties in the context of neurodegeneration. nih.gov

Antimicrobial Agent Development and Design

Contributions to Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized structures. Similarly, directed self-assembly is a process where components spontaneously form ordered arrangements. There is no readily available research that details the use of this compound as a primary building block in these sophisticated chemical constructions.

Design of Molecular Recognition Systems

Molecular recognition is a key concept in supramolecular chemistry, where molecules are designed to bind to specific guest molecules with high selectivity. While there is extensive research on various host-guest systems, there are no specific studies that feature this compound in the design of molecular recognition systems. The specific structural and electronic properties of this compound have not been harnessed for this application according to the available literature.

Directed Self-Assembly of Nanostructures

The directed self-assembly of nanostructures is a powerful bottom-up approach to creating novel materials with unique properties. This often involves the use of molecules that can interact in predictable ways to form larger, ordered arrays. The scientific literature does not currently contain examples of this compound being utilized to direct the self-assembly of nanostructures.

Biological and Environmental Implications of 5 Nitro M Xylene Alpha,alpha Diol and Its Derivatives

Biological Activity and Mechanistic Studies

The biological profile of 5-Nitro-m-xylene-alpha,alpha'-diol is primarily inferred from studies on analogous compounds containing nitroaromatic and benzyl (B1604629) alcohol moieties. These studies provide a foundation for understanding its potential pharmacological effects.

The nitroaromatic scaffold is a well-established pharmacophore in antimicrobial drug discovery. The mechanism of action for many nitro-containing compounds involves the enzymatic reduction of the nitro group within microbial cells to form reactive nitroso, hydroxylamino, and amino derivatives. These reactive species can induce cellular damage through various mechanisms, including DNA damage and inhibition of essential enzymes.

While direct studies on this compound are not extensively documented, research on other nitro-substituted compounds demonstrates a broad spectrum of antibacterial activity. For instance, a series of 5-nitro-3-phenyliminoindol-2(3H)-ones and their N-Mannich bases have shown notable growth inhibition of Gram-positive bacteria, with minimal to no effect on Gram-negative bacteria. nih.gov This selectivity is often attributed to differences in the enzymatic machinery between these bacterial classes, particularly the presence of specific nitroreductases.

| Derivative Class | Gram-Positive Activity | Gram-Negative Activity | Reference |

| 5-Nitro-3-phenyliminoindol-2(3H)-ones | Significant Inhibition | Little to no activity | nih.gov |

| Nitrofuran Derivatives | Active | Active | researchgate.net |

| 5-(p-substituted phenyl)-N-(3-(5-nitrofur-2-yl)allylidene)-1,3,4-thiadiazol-2-amine Derivatives | Promising Activity | Promising Activity | orientjchem.org |

The antimicrobial potency of nitroaromatic compounds is intricately linked to their chemical structure. Key structure-activity relationship (SAR) principles have been derived from various studies:

The Nitro Group: The position and electronic environment of the nitro group are critical for activity. Its reduction potential, which is influenced by other substituents on the aromatic ring, dictates the ease of formation of cytotoxic reactive nitrogen species. researchgate.net

Substituents on the Aromatic Ring: The nature and position of other functional groups can significantly modulate antimicrobial efficacy. For instance, in a series of quinone derivatives, the hydrophobicity and chain length of attached functional groups were found to be key parameters controlling antibacterial activity. nih.gov

Heterocyclic Scaffolds: The fusion of the nitroaromatic moiety to various heterocyclic rings can enhance antimicrobial properties and influence the spectrum of activity. Thiadiazole and imidazole (B134444) rings, for example, are common in potent antimicrobial agents. orientjchem.orgiaea.org

The exploration of nitro-substituted compounds as anticancer agents is an active area of research. The proposed mechanism often involves the bioreductive activation of the nitro group in the hypoxic environment characteristic of solid tumors, leading to the generation of cytotoxic species that can damage cancer cells.

While direct evidence for the anticancer potential of this compound is not available, studies on related benzyl alcohol derivatives highlight potential pathways. For example, the dehydrogenation pathways of benzyl alcohols are a subject of catalytic research, which could have implications for metabolic activation or deactivation of such compounds in a biological system. researchgate.net The modulation of oxidative stress, a common strategy in cancer therapy, is also a potential mechanism for nitro-containing compounds.

Currently, there is a lack of specific research on the enzyme inhibition and receptor binding properties of this compound. However, based on its structural features, it could potentially interact with various enzymes. The diol functionality might allow for hydrogen bonding interactions within enzyme active sites, while the nitroaromatic ring could participate in pi-stacking or hydrophobic interactions. Future studies are warranted to explore its potential as an inhibitor of enzymes relevant to disease pathways.

The role of nitro-containing compounds in modulating oxidative stress is complex. While the reduction of nitro groups can generate reactive oxygen species (ROS), certain nitroxide derivatives have demonstrated potent antioxidant properties. mdpi.comnih.govnih.gov These compounds can act as mimics of superoxide (B77818) dismutase (SOD) and can detoxify peroxyl radicals, thereby protecting cells from oxidative damage. mdpi.com

| Compound Class | Antioxidant Mechanism | Key Findings | Reference |

| Nitroxides | SOD mimetics, radical scavenging | Protect cells from oxidative damage | mdpi.comnih.gov |

| Nitrones | Free radical trapping | Potent antioxidant and anti-inflammatory effects | nih.govnih.gov |

| Chalcogen-Containing Nitrones | Radical scavenging | Increased antioxidant activity in vitro | mdpi.com |

Environmental Fate and Degradation Pathways

Biodegradation Studies and Microbial Interactions

The biodegradation of nitrotoluenes, which are structurally similar to the xylene core of the target compound, often proceeds via reduction of the nitro group to nitroso, hydroxylamino, and ultimately amino derivatives. researchgate.netresearchgate.net For instance, enzyme preparations from Veillonella alkalescens have been shown to reduce a variety of nitroaromatic compounds. researchgate.netasm.org The reactivity of the nitro group is influenced by other substituents on the aromatic ring. researchgate.net In nitrotoluenes, the para-nitro group is typically the most readily reduced. researchgate.net

Furthermore, bacteria such as Pseudomonas putida are known to metabolize m-xylene (B151644) through enzymes encoded by the TOL plasmid. nih.govnih.gov It is plausible that microbial consortia in contaminated soils, particularly those from explosive-contaminated sites, could adapt to utilize this compound, potentially using the hydroxyl groups as initial points of attack or by reducing the nitro group. nih.govresearchgate.netoup.com The presence of a plant extract and a carbohydrate source has been shown to enhance the degradation of TNT by a bacterial consortium, suggesting that co-metabolism could be a viable degradation pathway. nih.govoup.com

The initial steps in the biodegradation of the xylene backbone could involve the oxidation of the methyl groups, as seen in the degradation of xylene by Bacillus subtilis, leading to the formation of corresponding alcohols, aldehydes, and carboxylic acids. researchgate.netscispace.com Given that this compound already possesses hydroxyl groups, microbial pathways might proceed directly to further oxidation or ring cleavage.

Photodegradation and Chemical Stability in Environmental Matrices

The photochemical fate of this compound in the environment is another crucial aspect. Nitroaromatic compounds can undergo photochemical transformation in aquatic environments. researchgate.net The stability of these compounds is influenced by the presence of other substances in the water, such as dissolved organic matter (DOM). mcneill-group.org

Studies on nitrobenzene, a related compound, show that it can be phototransformed in river water. nih.gov The process can be influenced by various factors, and the reaction pathways can be complex, leading to a variety of intermediates. researchgate.net The presence of a nitro group on the benzene (B151609) ring generally increases the resistance of the compound to chemical or biological oxidation and hydrolysis. doi.org The electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic attack. quora.comresearchgate.net

For nitroxylenes, it is known that 4-nitro-m-xylene (B166903) can be formed through the OH radical-initiated oxidation of m-xylene in environments rich in nitrogen oxides (NOₓ). This suggests that atmospheric degradation pathways could also play a role in the environmental fate of nitroxylene derivatives. The thermal stability of 4-nitro-m-xylene has been noted, with decomposition occurring at temperatures above 244°C. While specific data for this compound is unavailable, its structural components suggest it would be susceptible to photochemical reactions, particularly given the presence of hydroxyl groups which can influence reactivity.

Role as an Intermediate in Environmental Chemical Cycles

Nitroaromatic compounds are primarily of anthropogenic origin and are not typically considered part of natural environmental chemical cycles. nih.gov However, their degradation products can become integrated into these cycles. For example, the biodegradation of nitroaromatic compounds can release nitrogen in the form of ammonium (B1175870) or nitrite (B80452), which can then enter the global nitrogen cycle. oup.comoup.com

The complete mineralization of this compound would ultimately yield carbon dioxide, water, and inorganic nitrogen, which are fundamental components of their respective biogeochemical cycles. The microbial communities in soil and aquatic systems play a pivotal role in this process, breaking down the complex organic molecule into simpler, usable forms. The efficiency of this process, however, is highly dependent on the specific microbial populations present and the prevailing environmental conditions.

Ecotoxicological Assessment and Risk Analysis

The potential toxicity of this compound to various organisms is a key component of its environmental risk profile. As with its degradation, direct ecotoxicological data is lacking, necessitating an assessment based on related compounds.

Impact on Aquatic and Terrestrial Ecosystems

Nitroaromatic compounds are generally recognized for their toxicity to aquatic life. astm.orgosti.gov Studies on a range of nitroaromatics have shown that they are more toxic to freshwater fishes than to freshwater invertebrates, with LC50 values for fish ranging from 0.4 to 32 mg/L. astm.orgastm.org Rainbow trout have been identified as a particularly sensitive species. astm.orgastm.org Xylene and its derivatives are also known to be toxic to aquatic organisms. researchgate.netnih.gov The combination of a nitro group and a xylene structure in this compound suggests a significant potential for aquatic toxicity.

In terrestrial ecosystems, the impact of nitroaromatic compounds is also a concern. While some data suggest that certain nitroaromatics may not be highly toxic to terrestrial plants and soil invertebrates at lower concentrations, negative effects on reproductive endpoints in terrestrial mammals have been observed at doses greater than 1 mg/kg/day. astm.orgosti.govastm.org The contamination of soil with nitroaromatic compounds can negatively affect soil microbial communities and processes such as nitrification. oup.com However, some microbial communities can develop tolerance to these compounds over time. researchgate.net The toxicity of xylene to humans and animals is well-documented, with effects on the respiratory system, liver, and kidneys. nih.gov

Bioaccumulation and Biotransformation Potential

The potential for a chemical to accumulate in the tissues of organisms, known as bioaccumulation, is a critical factor in assessing its long-term environmental risk. The bioconcentration factor (BCF), which is the ratio of a chemical's concentration in an organism to that in the surrounding water, is a key metric for this assessment. wikipedia.orgskb.se

Predictive models suggest that explosive and related nitroaromatic compounds have a low potential to bioaccumulate in aquatic organisms. researchgate.net This is often due to rapid biotransformation within the organism. researchgate.net Studies on the bioaccumulation of xylene isomers in fish and invertebrates also indicate that it is likely limited, with rapid elimination once exposure ceases. health.mil The bioconcentration of pesticides in aquatic organisms can be estimated from their hydrophobicity (log Kow), but other factors such as metabolism and environmental conditions are also important. nih.gov For xylene, bioconcentration factors have been calculated, and they suggest a minimal concern for bioaccumulation in aquatic species. health.milepa.gov

Given the presence of hydroxyl groups, which generally increase water solubility, and the potential for biotransformation of both the nitro group and the xylene core, it is plausible that this compound has a low to moderate potential for bioaccumulation. However, without experimental data, this remains a prediction based on the properties of its constituent chemical groups.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Methodologies

Future research into the synthesis of 5-Nitro-m-xylene-α,α'-diol is likely to focus on developing more efficient, sustainable, and safer manufacturing processes. Traditional nitration methods often involve harsh conditions and the use of large quantities of mineral acids, leading to significant environmental waste. nih.govmdpi.com Modern synthetic chemistry offers several promising avenues for improvement.

Continuous Flow Synthesis: This technology is increasingly being applied to hazardous reactions like nitration because it offers superior heat and mass transfer, minimizing the risk of thermal runaways and improving product consistency. nih.govbeilstein-journals.org A continuous-flow process for 5-Nitro-m-xylene-α,α'-diol could offer higher yields and improved safety, particularly at an industrial scale. acs.orgacs.org Research in this area would involve optimizing parameters such as reaction time, temperature, and reagent ratios in a flow reactor setup. nih.gov

Green Catalysis: The development of solid acid catalysts or other recyclable catalytic systems could replace the need for stoichiometric amounts of sulfuric and nitric acid, thereby reducing the environmental footprint of the synthesis. nih.govrsc.org Furthermore, biocatalytic approaches, using enzymes for nitration or the reduction of related precursors, represent a frontier in green chemistry. rsc.orgacs.org Enzymatic processes operate under mild, aqueous conditions and can offer high selectivity, avoiding the formation of unwanted byproducts. acs.org

Table 1: Comparison of Potential Synthetic Methodologies for 5-Nitro-m-xylene-α,α'-diol

| Methodology | Potential Advantages | Key Research Focus |

| Continuous Flow Synthesis | Enhanced safety, improved heat/mass transfer, higher consistency, scalability. nih.govbeilstein-journals.org | Reactor design, optimization of flow rate, temperature, and residence time. nih.gov |

| Green Catalysis | Reduced acid waste, catalyst recyclability, lower environmental impact. rsc.orgrsc.org | Development of novel solid acid catalysts, exploring metal-free reduction techniques. beilstein-journals.orgrsc.org |

| Biocatalysis | High selectivity, mild reaction conditions, use of aqueous solvents, sustainability. rsc.orgacs.org | Identification and engineering of suitable nitroreductase or nitrating enzymes. acs.orgacs.org |

Advanced Functional Material Design and Performance Optimization

The diol functionality of 5-Nitro-m-xylene-α,α'-diol makes it a prime candidate as a monomer for the synthesis of advanced polymers. The presence of the nitro group can impart unique properties to these materials.

Polymer Synthesis: The hydroxyl groups can react with isocyanates to form polyurethanes or with carboxylic acids to form polyesters. The nitro group, being strongly electron-withdrawing, can enhance the thermal stability, mechanical strength, and chemical resistance of the resulting polymers. Future research would involve synthesizing and characterizing these new polymers, evaluating their properties for applications in high-performance coatings, adhesives, or composites.

Energetic Materials: Nitroaromatic compounds are foundational to the field of energetic materials. While 5-Nitro-m-xylene-α,α'-diol itself is not a primary explosive, it could serve as a precursor or a plasticizer in the formulation of new energetic materials with tailored sensitivity and performance characteristics.

Optoelectronic Materials: The electronic properties conferred by the nitroaromatic system suggest potential applications in optoelectronics. Research could explore the use of this compound in the design of organic light-emitting diodes (OLEDs), nonlinear optical materials, or as a component in photosensitive polymers.

Targeted Drug Discovery and Development Initiatives

The nitroaromatic scaffold is a well-established pharmacophore found in numerous approved drugs, known for a wide spectrum of biological activities including antibacterial, anticancer, and antiparasitic effects. nih.govnih.govscielo.br This makes 5-Nitro-m-xylene-α,α'-diol an intriguing starting point for drug discovery initiatives.

Hypoxia-Activated Prodrugs: A significant area of cancer therapy research focuses on hypoxia-activated prodrugs (HAPs). nih.govnih.gov Solid tumors often contain regions of low oxygen (hypoxia), which are resistant to conventional therapies. nih.govresearchgate.net Nitroaromatic compounds can be selectively reduced by enzymes present in these hypoxic environments to generate potent cytotoxic agents. nih.govencyclopedia.pub Future studies could involve modifying 5-Nitro-m-xylene-α,α'-diol to create HAPs that, upon activation, release a DNA-alkylating agent or other cytotoxic payload specifically within the tumor microenvironment. acs.org

Antimicrobial Agents: Nitroaromatic compounds have a long history as antimicrobial agents. nih.govnih.gov The mechanism often involves the reductive activation of the nitro group by microbial enzymes, such as nitroreductases, to produce toxic radical species that damage cellular components. nih.govnih.gov Research could focus on synthesizing derivatives of 5-Nitro-m-xylene-α,α'-diol and screening them for activity against various pathogenic bacteria and parasites, including drug-resistant strains. nih.govmdpi.com

Table 2: Potential Therapeutic Applications and Research Focus

| Therapeutic Area | Rationale | Key Research Focus |

| Oncology (HAPs) | Selective activation in hypoxic tumor cells to release a cytotoxin. nih.govnih.gov | Design of prodrugs with optimal reduction potentials and potent effector molecules. acs.org |

| Infectious Diseases | Broad-spectrum antimicrobial activity via reductive activation by microbial enzymes. nih.govnih.gov | Synthesis and screening of derivatives against pathogenic bacteria and parasites. nih.govmdpi.com |

| Anticancer Agents | The nitro group can be a key feature in compounds with alkylating properties that inhibit tumor growth. researchgate.net | In-vitro and in-vivo studies to evaluate cytotoxicity and selectivity against cancer cell lines. researchgate.net |

Environmental Remediation and Sustainable Chemistry Applications

While nitroaromatic compounds are valuable industrial chemicals, they are also recognized as environmental pollutants due to their persistence and toxicity. nih.govasm.org This dual nature opens up research avenues in both remediation and sustainable chemical practices.

Biodegradation Studies: Investigating the microbial degradation of 5-Nitro-m-xylene-α,α'-diol is crucial for understanding its environmental fate. nih.govnih.gov Research could identify specific bacteria or fungi capable of metabolizing this compound, potentially using it as a source of carbon or nitrogen. mdpi.comdtic.mil Such microorganisms could be harnessed for bioremediation strategies to clean up contaminated soil and water. The degradation pathways often involve initial reduction of the nitro group to an amino group, followed by ring cleavage. mdpi.com

Sustainable Chemical Synthesis: The reduction of the nitro group in 5-Nitro-m-xylene-α,α'-diol yields the corresponding amino-diol, 5-Amino-m-xylene-α,α'-diol. This amino-diol is a valuable bifunctional monomer that can be used to synthesize a different class of polymers, such as polyamides and polyimides, with applications in textiles and high-performance films. Developing efficient and green catalytic methods for this nitro-to-amino conversion is a key area of sustainable chemistry research, turning a potential pollutant into a valuable chemical intermediate. rsc.orgmagnusgroup.orgresearchgate.net

Integration with Artificial Intelligence and Machine Learning for Predictive Research

The complexity of chemical synthesis, material properties, and biological activity makes artificial intelligence (AI) and machine learning (ML) powerful tools for accelerating research and development.

Predictive Modeling: ML models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, can be developed to predict the biological activity, toxicity, and physicochemical properties of derivatives of 5-Nitro-m-xylene-α,α'-diol. nih.govnih.govresearchgate.net By training algorithms on datasets of known nitroaromatic compounds, researchers can perform in silico screening of virtual libraries of new derivatives, prioritizing the most promising candidates for synthesis and testing. nih.govsyntelly.commdpi.com

Synthesis Pathway Prediction: AI tools are emerging that can predict optimal synthetic routes for complex molecules. nih.govacs.org For a target derivative of 5-Nitro-m-xylene-α,α'-diol, such a system could suggest novel, high-yield synthetic pathways, potentially uncovering more efficient or sustainable methods than those devised by human chemists. nih.gov

Material and Drug Design: Generative AI models can design novel molecular structures with desired properties. By defining target parameters—such as high thermal stability for a polymer or specific binding affinity for a biological target—AI could propose new derivatives of 5-Nitro-m-xylene-α,α'-diol that are optimized for a particular application. google.commdpi.com This approach has the potential to significantly reduce the time and cost associated with the discovery of new materials and drugs. rsc.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。